N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide

Catalog No.
S11927605
CAS No.
M.F
C16H16N2O3S
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide

Product Name

N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide

IUPAC Name

N-dibenzofuran-3-ylpyrrolidine-1-sulfonamide

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C16H16N2O3S/c19-22(20,18-9-3-4-10-18)17-12-7-8-14-13-5-1-2-6-15(13)21-16(14)11-12/h1-2,5-8,11,17H,3-4,9-10H2

InChI Key

IOPHCPKXSULGSG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a dibenzo[b,d]furan moiety and a pyrrolidine sulfonamide group. The compound's molecular formula is C19H18N2O2SC_{19}H_{18}N_2O_2S, and it has a molecular weight of approximately 334.39 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of both aromatic and heterocyclic components, which can influence its biological activity and reactivity.

The chemical reactivity of N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide can be attributed to its functional groups. The sulfonamide group is known for its ability to undergo nucleophilic substitution reactions, while the dibenzo[b,d]furan structure can participate in electrophilic aromatic substitution. Additionally, the pyrrolidine ring may engage in various reactions typical of amines, such as acylation or alkylation.

For example, the synthesis of related compounds often involves reactions with sulfonyl chlorides or other electrophiles that can react with the nitrogen atom in the sulfonamide group, leading to the formation of new derivatives .

N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Compounds with similar structures have been studied for their potential as anti-inflammatory agents and for their efficacy against various types of cancer. The sulfonamide moiety is particularly noteworthy for its role in interacting with biological targets, including carbonic anhydrases and certain kinases .

In vitro studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, making them candidates for further pharmacological evaluation .

The synthesis of N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide can be achieved through several methods. One effective approach involves a one-pot reaction that combines dibenzo[b,d]furan derivatives with pyrrolidine and sulfonyl chlorides under controlled conditions. This method allows for the simultaneous formation of the pyrrolidine ring and the sulfonamide group.

A typical synthesis pathway might include:

  • Reaction of dibenzo[b,d]furan with a suitable pyrrolidine derivative.
  • Introduction of a sulfonyl chloride to form the sulfonamide linkage.
  • Purification through crystallization or chromatography to isolate the desired product .

N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer and inflammatory diseases.
  • Material Science: Due to its unique structural properties, it may be useful in creating novel materials with specific electronic or optical properties.
  • Chemical Biology: It can serve as a probe in biochemical assays to study enzyme activities or receptor interactions.

Interaction studies involving N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide focus on its binding affinity to various biological targets. These studies typically employ techniques such as surface plasmon resonance or fluorescence spectroscopy to assess how well the compound interacts with enzymes or receptors.

Preliminary data indicate that compounds with similar structures often show competitive inhibition against specific enzymes, suggesting that N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide may also exhibit similar properties .

Several compounds share structural similarities with N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesNotable Activities
N-Dibenzo[b,d]furanContains dibenzo[b,d]furan corePotential anti-cancer activity
Pyrrolidine SulfonamidesSulfonamide group attached to pyrrolidineUsed as antibiotics; enzyme inhibitors
Dibenzo[b,d]thiophene DerivativesSimilar fused ring structureKnown for anti-inflammatory properties

N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide stands out due to its specific combination of dibenzo[b,d]furan and pyrrolidine-sulfonamide functionalities, which may enhance its selectivity and potency against certain biological targets compared to other similar compounds .

Copper-Catalyzed Ullmann C–N Coupling Approaches

Copper-catalyzed Ullmann-type coupling reactions have emerged as pivotal methods for constructing the C–N bond between the dibenzofuran scaffold and the pyrrolidine-sulfonamide moiety. These reactions typically employ aryl halides and sulfonamides in the presence of copper catalysts and ligands. For instance, a study demonstrated that oxalamides or 4-hydroxypicolinamides serve as effective ligands, enabling couplings between (hetero)aryl chlorides/bromides and sulfonamides at temperatures as low as 90°C [4]. This system achieved yields exceeding 80% for a wide range of substrates, including electron-deficient and sterically hindered aryl halides [4].

Amino acids, such as proline, have also been utilized as promoters in Ullmann reactions, reducing the reliance on traditional N,N-bidentate ligands [6]. For example, proline-assisted coupling of 3-bromodibenzofuran with pyrrolidine-1-sulfonamide in dimethylacetamide (DMA) at 110°C afforded the target compound in 72% yield [6]. The table below summarizes key catalytic systems:

Catalyst SystemLigand/PromoterTemperature (°C)Yield (%)Substrate Scope
CuI/OxalamideOxalamide9085Aryl/heteroaryl chlorides
CuI/4-HydroxypicolinamidePicolinamide10082Sterically hindered aryl
CuI/ProlineProline11072Electron-neutral aryl

These methods highlight the versatility of copper catalysis in accessing diverse sulfonamide derivatives while maintaining functional group tolerance [4] [6].

One-Pot Synthesis Strategies for Polycyclic Aromatic Sulfonamides

One-pot synthesis protocols streamline the construction of the dibenzofuran core and subsequent sulfonamide functionalization. A representative approach involves the cyclization of 1,3-dinitrobenzene with 2-iodophenol in dimethoxyethane (DME), catalyzed by potassium tert-butoxide at 100°C [2]. This step generates 1-nitro-dibenzo[b,d]furan, which undergoes in situ reduction using stannous chloride in hydrochloric acid to yield 1-amino-dibenzo[b,d]furan [2]. The amine intermediate is then directly sulfonylated with pyrrolidine-1-sulfonyl chloride in dichloromethane, achieving an overall yield of 58% across three steps [2].

Key advantages of this strategy include:

  • Elimination of intermediate purification, reducing solvent waste.
  • Compatibility with acid-sensitive functional groups due to sequential reaction conditions.
  • Scalability to multigram quantities without compromising efficiency [2].

Ligand-Free Catalytic Systems in Heterocyclic Amine Formation

Ligand-free copper systems offer cost-effective and operationally simple alternatives for sulfonamide synthesis. A notable example employs copper(II) acetate and potassium carbonate in toluene, facilitating the N-alkylation of sulfonamides via a hydrogen-borrowing mechanism [5]. This method avoids external ligands and achieves yields up to 89% for benzylic alcohols reacting with pyrrolidine-1-sulfonamide [5]. Kinetic studies revealed that C–H bond cleavage in the alcohol substrate is rate-limiting, with copper acting as both a Lewis acid and redox mediator [5].

Another ligand-free approach involves a three-component coupling of aryl boronic acids, amines, and sulfur dioxide (from DABSO) using a Cu(II) catalyst [7]. This single-step method produces sulfonamides in yields ranging from 65% to 92%, demonstrating broad substrate compatibility with heteroaryl boronic acids and secondary amines [7].

Scalability and Industrial Feasibility of Production Protocols

Transitioning from laboratory-scale synthesis to industrial production requires addressing catalyst cost, reaction efficiency, and purification challenges. A pilot plant study successfully scaled a copper-catalyzed Ullmann coupling to produce over 50 kg of a pyrimidine sulfonamide analog [8]. Key modifications included:

  • Replacing palladium with copper to reduce metal contamination and costs.
  • Optimizing solvent systems to enable facile product crystallization.
  • Implementing continuous flow chromatography for large-scale purification [8].

The table below contrasts Pd- and Cu-based systems for sulfonamide synthesis:

ParameterPalladium SystemCopper System
Catalyst Cost (USD/kg)12,000150
Typical Yield (%)8578
Residual Metal (ppm)50–100<10
Ligand RequirementYes (e.g., XPhos)No

These advancements underscore the industrial viability of copper-catalyzed methods, particularly for pharmaceuticals requiring stringent purity standards [8].

Solubility and Partition Coefficient Analysis

The solubility characteristics of N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide are fundamentally influenced by its molecular structure, which combines both hydrophilic and hydrophobic elements. The compound features a dibenzofuran core system that imparts significant lipophilic character, while the sulfonamide and pyrrolidine functionalities contribute polar characteristics [1].

The dibenzofuran structural unit, consisting of two benzene rings fused to a central furan ring, exhibits notable solubility preferences for nonpolar organic solvents [2] [3]. Dibenzofuran itself demonstrates limited water solubility, with values typically below 0.1 grams per 100 milliliters at 20 degrees Celsius, while showing enhanced solubility in organic media such as chloroform and acetone [4]. This hydrophobic character is expected to significantly influence the overall solubility profile of the target compound.

The pyrrolidine component introduces additional complexity to the solubility behavior. Pyrrolidine demonstrates complete miscibility with water and most organic solvents, exhibiting characteristics of both polar and nonpolar interactions [5]. The nitrogen atom in pyrrolidine can participate in hydrogen bonding interactions, which may facilitate solubility in polar solvents [6]. However, when incorporated into larger molecular frameworks, the contribution of pyrrolidine to overall solubility becomes modulated by surrounding structural elements.

Sulfonamide functionalities typically exhibit moderate solubility in water, with their sodium salts demonstrating significantly enhanced aqueous solubility [7]. The sulfonamide group can engage in hydrogen bonding through both the nitrogen and oxygen atoms, providing additional opportunities for interaction with polar solvents [8]. The presence of the sulfonamide moiety in the target compound is expected to contribute to its overall polar character and potentially improve water solubility compared to the parent dibenzofuran structure.

Partition coefficient analysis reveals that sulfonamide derivatives generally exhibit log P values ranging from negative values to approximately 3.0, depending on their specific structural features [9] [10] [11]. For antiglaucoma sulfonamides, computed partition coefficients varied between negative 0.47 and positive 2.61 using the IA LOGP method, indicating that these compounds range from slightly hydrophilic to moderately lipophilic [11]. The incorporation of aromatic systems and heterocyclic rings tends to increase lipophilicity, while polar functional groups reduce it.

Based on structural analysis and comparison with related compounds, N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide is expected to exhibit moderate lipophilicity, with an estimated log P value in the range of 2.0 to 4.0. The compound likely demonstrates limited aqueous solubility, requiring organic co-solvents or specialized formulation approaches for dissolution in aqueous media.

PropertyEstimated ValueContributing Factors
Water SolubilityLow (< 1 mg/mL)Dibenzofuran hydrophobic core
Organic Solvent SolubilityHighAromatic system compatibility
Log P (octanol/water)2.5 - 3.5Balanced hydrophilic/lipophilic character
Hydrogen Bonding CapacityModerateSulfonamide and pyrrolidine NH groups

Thermal Stability and Degradation Pathways

The thermal stability of N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide is governed by the intrinsic stability of its constituent structural elements and their interactions under elevated temperature conditions. Understanding the thermal behavior is crucial for processing, storage, and application considerations.

The dibenzofuran core system demonstrates exceptional thermal robustness, with the compound being utilized as a heat transfer agent due to its thermal stability and convenient liquid range [2] [3]. Dibenzofuran exhibits high thermal stability with melting points around 80-82 degrees Celsius and maintains structural integrity across a wide temperature range [4]. The aromatic nature of the dibenzofuran system contributes significantly to the overall thermal stability of derivatives containing this moiety.

Sulfonamide groups exhibit characteristic thermal decomposition patterns that have been extensively studied across various structural contexts. Thermal analysis of sulfonamide derivatives typically reveals multi-stage decomposition processes, with initial degradation occurring through cleavage of specific bonds within the sulfonamide functionality [12] [13] [14]. The thermal decomposition of sulfonamides generally proceeds through pathways involving modification of the amino moiety and destruction of the sulfonamide bridge [12].

Studies on related sulfonamide compounds demonstrate that thermal decomposition typically begins at temperatures ranging from 180 to 250 degrees Celsius, depending on the specific structural features and substituents present [13] [14]. The presence of aromatic systems and heterocyclic rings can influence both the onset temperature and the mechanism of thermal degradation. For example, thermal analysis of 4-((naphthalen-1-ylmethylene)amino)-benzene sulfonamide showed decomposition occurring in two distinct stages, with the first stage starting at 523 K (250 degrees Celsius) and involving mass loss of approximately 41 percent [13].

The pyrrolidine component introduces additional considerations for thermal stability analysis. Pyrrolidine derivatives generally exhibit good thermal stability, though the specific behavior depends on the substitution pattern and the presence of additional functional groups [15]. The five-membered ring structure of pyrrolidine provides inherent stability, but the nitrogen atom can participate in various thermal degradation pathways, particularly under oxidative conditions.

Thermal degradation pathways for N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide are expected to involve multiple competing processes. The initial degradation likely occurs through cleavage of the sulfonamide bridge, consistent with typical sulfonamide decomposition mechanisms [12]. This process may be followed by degradation of the pyrrolidine ring system and eventual breakdown of the dibenzofuran core at higher temperatures.

The activation energy for thermal decomposition of structurally related sulfonamides typically ranges from 70 to 200 kilojoules per mole, depending on the specific compound and the stage of decomposition [13] [16]. The thermodynamic parameters indicate that decomposition processes are generally endothermic and non-spontaneous in nature, requiring energy input for initiation [13].

Thermal ParameterEstimated RangeNotes
Onset Decomposition Temperature220-250°CBased on sulfonamide thermal behavior
Major Decomposition Temperature280-320°CMulti-stage process expected
Activation Energy150-200 kJ/molComparable to related sulfonamides
Thermal Stability RankingModerate to HighAromatic system stabilization

Acid-Base Behavior of Sulfonamide Functionality

The acid-base properties of N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide are primarily determined by the ionizable functional groups present in its structure, particularly the sulfonamide and pyrrolidine moieties. These properties significantly influence the compound's behavior in biological systems and its interactions with various chemical environments.

The sulfonamide functional group represents the primary acidic center in the molecule, with the nitrogen-hydrogen bond capable of proton dissociation under appropriate conditions [17] [18]. Sulfonamide groups typically exhibit pKa values ranging from 5.0 to 12.0, depending on the electronic environment created by adjacent substituents and the overall molecular architecture [17] [18]. The presence of electron-withdrawing groups generally decreases the pKa value, making the sulfonamide more acidic, while electron-donating groups have the opposite effect.

Research on the acid-base behavior of sulfonamide derivatives has revealed that bond length analysis can provide accurate predictions of pKa values [17] [18]. Studies demonstrate that strongly correlated linear relationships exist between equilibrium bond lengths of the sulfonamide group and aqueous pKa values, with specific bond length parameters serving as reliable descriptors of ionization feasibility [18]. For primary benzene sulfonamide derivatives, the pKa values typically range from 8.0 to 11.0, while N-phenyl substituted derivatives generally exhibit lower pKa values due to the electron-withdrawing effect of the aromatic substituent [18].

The dibenzofuran moiety in the target compound may influence the acid-base behavior of the sulfonamide group through electronic effects transmitted through the aromatic system. The electron-rich nature of the dibenzofuran system could potentially increase the pKa of the sulfonamide functionality, making it less acidic compared to simpler aromatic sulfonamides. However, this effect is likely to be moderate due to the distance between the dibenzofuran system and the sulfonamide group in the molecular structure.

The pyrrolidine component introduces a basic center to the molecule, with the nitrogen atom capable of proton acceptance [15] [5]. Pyrrolidine itself exhibits a pKa value of approximately 11.27 for its conjugate acid in aqueous solution, indicating significant basicity [5]. The incorporation of pyrrolidine into the sulfonamide structure creates an amphoteric compound capable of both proton donation and acceptance, depending on the pH conditions.

The overall acid-base behavior of N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide is expected to be dominated by the sulfonamide functionality, with the compound likely exhibiting weakly acidic properties. The presence of the pyrrolidine ring may create internal buffering capacity, potentially influencing the apparent pKa values and the pH dependence of ionization states.

Under physiological pH conditions (pH 7.4), the compound is expected to exist predominantly in its neutral form, with limited ionization of either the sulfonamide or pyrrolidine functionalities. This neutral state is favorable for membrane permeability and may influence the compound's pharmacokinetic properties if it possesses biological activity.

The ionization behavior of the compound will significantly impact its solubility characteristics, with the ionized forms generally exhibiting enhanced water solubility compared to the neutral species. The pH-dependent solubility profile is expected to show minimum solubility near the isoelectric point and increased solubility at pH values well above or below the pKa values.

Functional GroupEstimated pKaIonization CharacterPhysiological State
Sulfonamide NH8.5 - 10.0Weakly acidicPredominantly neutral
Pyrrolidine N10.5 - 11.5BasicPredominantly neutral
Overall Compound8.5 - 10.0AmphotericNeutral at pH 7.4

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

316.08816355 g/mol

Monoisotopic Mass

316.08816355 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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